molecular formula LaP B13785046 Lanthanum Phosphide Sputtering Target

Lanthanum Phosphide Sputtering Target

Cat. No.: B13785046
M. Wt: 169.8792 g/mol
InChI Key: AQUUSAXWIKFCTA-UHFFFAOYSA-N
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Description

Lanthanum phosphide (LaP) is a specialized inorganic compound used in thin-film deposition processes, particularly in magnetron sputtering. Sputtering targets composed of LaP are engineered for applications requiring high-purity materials, such as semiconductor manufacturing, optoelectronic devices, and advanced coatings. However, comprehensive studies on its optical constants, thermal stability, and electrical properties remain underrepresented in the literature compared to more widely used phosphides like gallium phosphide (GaP) or indium phosphide (InP) .

Properties

Molecular Formula

LaP

Molecular Weight

169.8792 g/mol

IUPAC Name

lanthanum(3+);phosphorus(3-)

InChI

InChI=1S/La.P/q+3;-3

InChI Key

AQUUSAXWIKFCTA-UHFFFAOYSA-N

Canonical SMILES

[P-3].[La+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Lanthanum Phosphide can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the direct reaction of lanthanum and phosphorus at high temperatures. The reaction is typically carried out in a vacuum or inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, Lanthanum Phosphide Sputtering Targets are produced by melting and casting lanthanum to form an ingot, which is then forged and machined into the desired shape. The targets are often analyzed using techniques such as X-Ray Fluorescence (XRF) and Inductively Coupled Plasma (ICP) to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: Lanthanum Phosphide undergoes various chemical reactions, including oxidation and reduction. It can react with oxygen to form lanthanum oxide and phosphorus pentoxide. In reduction reactions, it can be reduced to elemental lanthanum and phosphorus .

Common Reagents and Conditions: Common reagents used in these reactions include oxygen for oxidation and hydrogen or other reducing agents for reduction. The reactions are typically carried out at high temperatures to facilitate the breaking and forming of bonds .

Major Products: The major products formed from these reactions include lanthanum oxide (La2O3) and phosphorus pentoxide (P2O5) in oxidation reactions, and elemental lanthanum and phosphorus in reduction reactions .

Mechanism of Action

The primary mechanism by which Lanthanum Phosphide Sputtering Targets exert their effects is through the sputtering process. In this process, ions from a plasma are accelerated towards the target, causing atoms from the target material to be ejected and deposited onto a substrate. This allows for the formation of thin films with precise control over thickness and composition .

Comparison with Similar Compounds

Structural and Electronic Properties

  • Gallium Phosphide (GaP) : Exhibits a zinc blende structure with a direct bandgap of 2.26 eV, making it ideal for optoelectronic devices like LEDs and laser diodes. Its optical constants (e.g., refractive index, extinction coefficient) are well-documented in the Handbook of Optical Constants of Solids .
  • Boron Phosphide (BP) : Features a cubic structure and exceptional thermal conductivity (>500 W/m·K), suited for high-power electronics. Reactive magnetron sputtering processes for BP films emphasize compositional control and surface morphology optimization .
  • Tantalum Phosphide (TaP) : Adopts a tetragonal lattice with metallic conductivity, used for wear-resistant lubricant coatings. Its synthesis as a sputtering target involves high-purity (99.8%) powder processing .
  • However, experimental data on its electronic structure is absent in the provided sources.

Thermal and Chemical Stability

  • GaP and BP demonstrate high thermal stability, with melting points exceeding 1000°C, critical for semiconductor fabrication.
  • TaP’s metallic bonding grants resistance to oxidative degradation, whereas LaP’s stability under reactive atmospheres (e.g., oxygen or moisture) remains uncharacterized in the evidence.

Application-Specific Performance

  • GaP : Dominates in commercial optoelectronics due to its tunable bandgap and compatibility with doping processes.
  • BP : Emerging in infrared-transparent coatings and heat-dissipative layers, leveraging its thermal properties .
  • TaP : Specialized in mechanical coatings for aerospace components, where lubricity and durability are paramount .
  • LaP : Hypothesized for niche applications in radiation-hardened coatings or rare-earth-doped semiconductors, though empirical validation is needed.

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